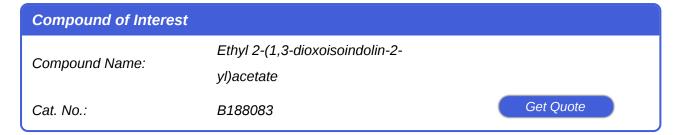


In silico analysis of "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" derivatives

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An In Silico Comparative Analysis of N-Substituted Isoindoline-1,3-dione Derivatives in Drug Discovery

Disclaimer: While this guide focuses on the in silico analysis of isoindoline-1,3-dione derivatives, it is important to note that specific experimental and computational data for "Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" derivatives were not extensively available in the reviewed literature. Therefore, this comparison guide is based on the broader class of N-substituted isoindoline-1,3-dione and phthalimide derivatives, which share the core chemical scaffold and are widely studied for their therapeutic potential.

This guide provides a comparative overview of the in silico analysis of N-substituted isoindoline-1,3-dione derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] In silico methods such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the rational design and optimization of these derivatives as potential drug candidates.[4][5][6]

Data Presentation

The following tables summarize quantitative data from various in silico and in vitro studies on isoindoline-1,3-dione and phthalimide derivatives, providing a comparative look at their potential as therapeutic agents.



Table 1: Molecular Docking and In Vitro Activity of Isoindoline-1,3-dione Derivatives Against Cancer Cell Lines

Compoun d ID	Target Protein	Binding Energy (kcal/mol)	In Vitro Assay	Cell Line	IC50 / CC50 (μM)	Referenc e
2-(4-(2- Bromoacet yl)phenyl)is oindoline- 1,3-dione	Not Specified	Not Reported	Cytotoxicity	Raji	0.26 μg/mL (CC50)	[7]
2-(4-(2- Bromoacet yl)phenyl)is oindoline- 1,3-dione	Not Specified	Not Reported	Cytotoxicity	K562	3.81 μg/mL (CC50)	[7]
Compound 3e	Caspase-3	Not Reported (stated as "better binding energy")	Cytotoxicity	HeLa	Better activity than other derivatives	[2]
Phthalimid e Derivatives	VEGFR-2	Not Reported (implicated in biological effects)	Antiprolifer ative	HepG2, HeLa, 4T1	Varied	[8]

Table 2: Predicted ADMET Properties and Drug-Likeness of Phthalimide Derivatives[1][4][9]



Compoun d Series	Molecular Weight (g/mol)	logP	H-bond Donors	H-bond Acceptor s	Lipinski's Rule of Five Violations	Predicted Toxicity
33 Phthalimid e Derivatives	Compliant	Compliant	Compliant	Compliant	0	Not carcinogeni c or mutagenic
N- aryl/alkynyl Phthalimid es (4a-i, 5a-f, 6a-c)	Compliant	Compliant	0-1	4-5	0	Not explicitly stated, but considered drug-like
Phthalimid e-1,2,3- triazole Hybrids (8a-f, 9a-f)	Compliant	Compliant	Compliant	Compliant	0	Low toxicity, suitable for oral administrati on

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. Below are generalized protocols for molecular docking and ADMET prediction, based on common practices reported in the literature for phthalimide derivatives.

Molecular Docking Protocol for Isoindoline-1,3-dione Derivatives against a Target Protein (e.g., Caspase-3)

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein (e.g., Caspase-3, PDB ID:
 2J32) is downloaded from the Protein Data Bank (PDB).
 - Water molecules and any co-crystallized ligands are removed from the protein structure.



- Hydrogen atoms are added to the protein, and charges are assigned using a force field such as Kollman.
- The protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.

Ligand Preparation:

- The 2D structures of the isoindoline-1,3-dione derivatives are drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
- The 3D structures are then energy-minimized using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed, and rotatable bonds are defined. The ligands are then converted to the PDBQT format.

Grid Generation:

 A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the binding site of the co-crystallized ligand or through blind docking if the active site is unknown.

Molecular Docking Simulation:

- Molecular docking is performed using software such as AutoDock Vina or PyRx.
- The Lamarckian Genetic Algorithm is commonly employed for the conformational search of the ligand within the defined grid box.
- A set number of docking runs (e.g., 100) are typically performed to ensure a thorough search of the conformational space.

Analysis of Results:

- The docking results are clustered based on root-mean-square deviation (RMSD).
- The binding energy (in kcal/mol) of the best-scoring pose for each ligand is recorded.



 The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

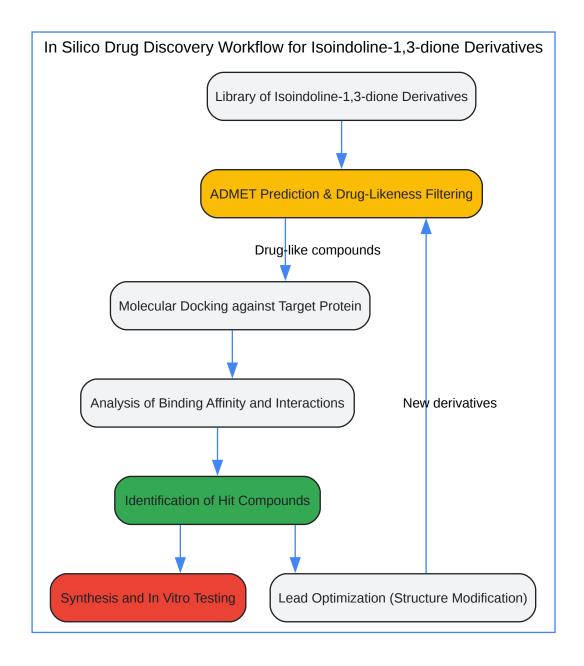
ADMET Prediction Protocol

- Structure Input: The 2D structures of the phthalimide derivatives are prepared in a suitable format, such as SMILES.
- Web Server Submission: The SMILES strings of the compounds are submitted to an online ADMET prediction tool, such as SwissADME or PreADMET.[1][4]
- Parameter Calculation: The web server calculates various physicochemical properties and pharmacokinetic parameters, including:
 - Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.
 - Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which predicts oral bioavailability.[4]
 - Pharmacokinetics: Prediction of gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.
 - Toxicity: Prediction of potential carcinogenicity, mutagenicity, and other toxic effects using tools like Toxtree.[4]
- Data Analysis: The predicted parameters are analyzed to assess the drug-like properties and potential liabilities of the compounds. This information is used to prioritize candidates for further development and to guide the design of new derivatives with improved ADMET profiles.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by isoindoline-1,3-dione derivatives and a typical in silico workflow for their analysis.

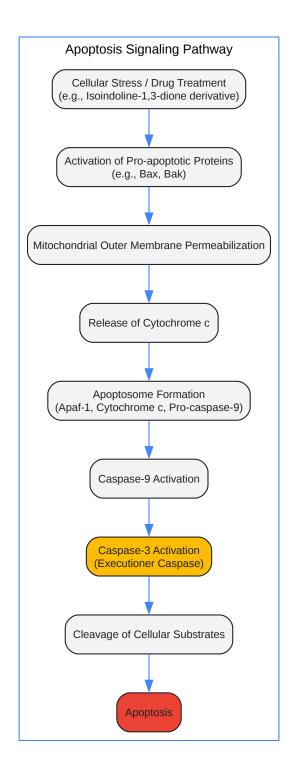




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Caption: A typical workflow for the in silico analysis and development of isoindoline-1,3-dione derivatives.





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Caption: A simplified representation of the intrinsic apoptosis pathway, a common target in cancer therapy.



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